molecular formula C20H22N2O3 B2424737 2-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-50-6

2-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2424737
CAS No.: 941993-50-6
M. Wt: 338.407
InChI Key: ZZZJLUFZIHNBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound is involved in the synthesis of complex molecular structures. For instance, studies have shown its utility in the enantioselective synthesis of piperidines, which are valuable in medicinal chemistry and drug development (Calvez, Chiaroni, & Langlois, 1998). Another research domain focuses on the synthesis of benzamide derivatives, aiming to explore their potential in drug discovery and development processes (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Anticancer Activity Evaluation

The structural analogs of this compound have been evaluated for their anticancer activities, demonstrating promising results against various cancer cell lines. For example, certain benzamide derivatives were synthesized and tested for their effectiveness in inhibiting cancer cell growth, with some showing higher activity than standard drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Neuroleptic and Antidopaminergic Properties

Research into the neuroleptic and antidopaminergic properties of related benzamides has provided insights into potential therapeutic applications for psychiatric disorders. The synthesis and evaluation of these compounds have shown significant inhibitory effects on stereotypic behavior in animal models, suggesting their utility in treating psychosis and related conditions (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

QSAR Modeling for Drug Design

Quantitative structure-activity relationship (QSAR) modeling studies involving benzamide derivatives have aimed to delineate the structural requirements for binding affinity to biological targets, such as dopamine D2 receptors. These studies help in designing more potent and selective therapeutic agents by understanding the molecular features that influence biological activity (Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, & Jha, 2005).

Impurity Identification in Drug Manufacturing

In the pharmaceutical industry, identifying and characterizing impurities in drug substances is crucial for ensuring safety and efficacy. Studies have isolated and synthesized novel impurities found in batches of drugs, contributing to a better understanding of the chemical stability and purity of pharmaceutical compounds (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Mechanism of Action

Properties

IUPAC Name

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-8-5-4-7-16(18)20(24)21-15-11-10-14(2)17(13-15)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJLUFZIHNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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